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Dabigatran Acyl-β-D-Glucuronide-d3

Cat. No.: B1152196
M. Wt: 650.65
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Metabolite of Dabigatran (B194492) in Biotransformation Studies

Dabigatran etexilate, the prodrug form of dabigatran, undergoes extensive metabolism in the body to become the active drug, dabigatran. ahajournals.orgnih.gov A significant pathway in the biotransformation of dabigatran involves conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of dabigatran acyl glucuronides. nih.gov

Specifically, the carboxylate group of dabigatran is conjugated to form 1-O-acylglucuronide. nih.gov This is the major metabolic pathway for dabigatran in humans. nih.gov These acyl glucuronide metabolites are pharmacologically active, exhibiting an anticoagulant effect comparable to the parent drug, dabigatran. nih.gov In human studies, dabigatran acylglucuronides have been detected in both urine and feces, indicating their role in the drug's elimination. nih.gov

Significance of Acyl Glucuronides in Xenobiotic Metabolism Research

Acyl glucuronides are a common class of metabolites formed from drugs and other foreign compounds (xenobiotics) that contain a carboxylic acid group. nih.govingentaconnect.com This metabolic pathway is generally considered a detoxification process, as it increases the water solubility of the compound, facilitating its excretion from the body.

However, acyl glucuronides have also been implicated as potentially reactive metabolites. nih.govingentaconnect.comresearchgate.net They can undergo a chemical rearrangement called acyl migration, forming different positional isomers. nih.govnih.gov Both the original acyl glucuronide and its isomers can covalently bind to proteins, a process that has been hypothesized to contribute to rare but serious adverse drug reactions. nih.govingentaconnect.comresearchgate.net

The study of acyl glucuronides is therefore a crucial area of research in drug metabolism and toxicology. Understanding their formation, stability, and reactivity helps in assessing the potential risks associated with carboxylic acid-containing drugs. nih.gov

Rationale for Deuterium (B1214612) Labeling in Investigational Metabolism and Bioanalytical Methodologies

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. youtube.com Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration or deuterium labeling, is a powerful technique used in pharmaceutical research. nih.govacs.org

There are two primary reasons for using deuterium-labeled compounds like Dabigatran Acyl-β-D-Glucuronide-d3:

As tracers in metabolism studies: Deuterated compounds are used to trace the metabolic fate of a drug in the body. nih.gov Because deuterium is heavier than hydrogen, it can be detected by mass spectrometry. This allows researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples, providing a clear picture of how the drug is absorbed, distributed, metabolized, and excreted. acs.org

As internal standards in bioanalytical methods: In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), a known amount of a stable isotope-labeled version of the analyte (the compound being measured) is added to the sample. medchemexpress.com This "internal standard" behaves almost identically to the non-labeled analyte during sample preparation and analysis. By comparing the signal of the analyte to the signal of the internal standard, a highly accurate and precise measurement of the analyte's concentration can be achieved. This compound is ideally suited for this purpose in studies quantifying dabigatran's primary metabolite. simsonpharma.com

The use of deuterium labeling can also sometimes alter the pharmacokinetic properties of a drug, potentially leading to a more favorable metabolic profile. nih.gov This is due to the "kinetic isotope effect," where the heavier deuterium atom can slow down metabolic reactions that involve breaking a carbon-hydrogen bond. acs.org

Detailed Research Findings

Compound/MetaboliteMolecular FormulaMolecular Weight ( g/mol )Key Research FindingReference
Dabigatran Acyl-β-D-GlucuronideC31H33N7O9647.6A major, pharmacologically active metabolite of dabigatran formed via glucuronidation. nih.govnih.govcaymanchem.com
This compoundC31H30D3N7O9650.65A deuterated internal standard used for the quantification of dabigatran acyl glucuronide in biological matrices. scbt.com

Properties

Molecular Formula

C₃₁H₃₀D₃N₇O₉

Molecular Weight

650.65

Synonyms

N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine β-D-Glucopyranuronosyl Ester-d3; 

Origin of Product

United States

Synthetic Strategies and Characterization of Dabigatran Acyl β D Glucuronide D3

Chemical Synthesis Pathways for Acyl Glucuronides

The synthesis of acyl glucuronides, such as the non-deuterated parent compound, presents unique challenges due to the labile nature of the acyl linkage. These metabolites are prone to hydrolysis and intramolecular acyl migration, which can lead to the formation of various positional isomers. nih.govdaneshyari.com A common and effective method for the synthesis of acyl glucuronides is the Mitsunobu reaction. This reaction facilitates the coupling of the carboxylic acid of the parent drug with a protected glucuronic acid derivative. For instance, the synthesis of diclofenac (B195802) acyl glucuronide was successfully achieved using a Mitsunobu reaction between the free acid form of diclofenac and an allyl-protected glucuronate, followed by a palladium-catalyzed deprotection step. acs.org

Another approach involves the direct condensation of the carboxylic acid with a protected glucuronic acid species, often activated as a bromide or trichloroacetimidate (B1259523) donor, in the presence of a suitable promoter. The choice of protecting groups for the hydroxyl and carboxyl functions of the glucuronic acid moiety is critical to prevent side reactions and to allow for selective deprotection in the final steps of the synthesis.

After oral administration, dabigatran (B194492) etexilate is metabolized to its active form, dabigatran. nih.gov Dabigatran then undergoes glucuronidation to form pharmacologically active acyl glucuronides. nih.gov There are four positional isomers (1-O, 2-O, 3-O, and 4-O-acylglucuronide), with the 1-O-acyl-β-D-glucuronide being a major metabolite. nih.govcaymanchem.com The synthesis of Dabigatran Acyl-β-D-Glucuronide would likely follow a similar strategy, starting from dabigatran and a suitably protected glucuronic acid derivative.

Isotopic Labeling Approaches for Deuterated Metabolite Analogs

The introduction of stable isotopes, such as deuterium (B1214612), into drug molecules and their metabolites is a powerful technique for use in quantitative bioanalysis and metabolic studies. symeres.comnih.gov Deuterated compounds serve as ideal internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte, but distinct mass. lumiprobe.comisotope.com

There are two primary strategies for the synthesis of deuterated analogs:

Direct Hydrogen/Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium on the target molecule or a precursor. This can be achieved under acidic, basic, or metal-catalyzed conditions using a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). nih.govuobaghdad.edu.iqyoutube.com For example, deuterated metronidazole (B1676534) was synthesized by refluxing metronidazole with D₂O in the presence of benzoic acid. uobaghdad.edu.iqresearchgate.net

Synthesis from Deuterated Precursors: This "bottom-up" approach utilizes commercially available or custom-synthesized deuterated building blocks. symeres.com This method offers greater control over the specific site of deuteration. For Dabigatran Acyl-β-D-Glucuronide-d3, a deuterated precursor of dabigatran or the glucuronic acid moiety could be employed in the synthetic pathway. For instance, a deuterated methyl group could be introduced early in the synthesis of the benzimidazole (B57391) core of dabigatran. nih.gov

The choice of labeling strategy depends on the desired position of the deuterium atoms and the chemical stability of the molecule to the labeling conditions. The kinetic isotope effect, where a carbon-deuterium bond is stronger than a carbon-hydrogen bond, can also be exploited to improve the metabolic stability of drugs. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The definitive characterization of this compound requires a combination of sophisticated analytical techniques to confirm its structure, isotopic enrichment, and purity.

Nuclear Magnetic Resonance (NMR) Applications in Isomer Identification and Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

²H NMR (Deuterium NMR): This technique is specifically used to observe the deuterium nuclei. It provides direct evidence of successful deuteration and can be used to determine the degree of deuterium enrichment. wikipedia.org Although it has a similar chemical shift range to ¹H NMR, the resolution is often lower. wikipedia.org However, for highly deuterated compounds where proton signals are very weak, ²H NMR is a powerful alternative for structural verification. sigmaaldrich.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. These methods are essential for distinguishing between the different positional isomers of the acyl glucuronide. acs.orgresearchgate.net The anomeric proton of the glucuronide moiety typically has a characteristic chemical shift that helps to confirm the β-configuration of the glycosidic bond.

Mass Spectrometry for Isotopic Purity and Fragment Ion Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. researchgate.netrsc.org This is critical for confirming the successful incorporation of the three deuterium atoms in this compound.

Isotopic Purity Assessment: By analyzing the mass-to-charge (m/z) distribution of the molecular ion peak, the isotopic purity of the labeled compound can be determined. It is important to correct for the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled compound to accurately calculate the enrichment of the deuterated species. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This "fingerprint" provides valuable structural information and can be used to confirm the identity of the compound. rsc.org The fragmentation of acyl glucuronides often involves cleavage of the glycosidic bond, providing a fragment ion corresponding to the aglycone (dabigatran-d3). nih.gov This technique is also instrumental in distinguishing between isomers, which may exhibit different fragmentation patterns.

The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful method for the analysis of drug metabolites in complex biological matrices, allowing for their separation and identification. nih.govnih.gov

Metabolism and Biotransformation Pathways of Dabigatran and Its Acyl Glucuronide Metabolites

Enzymatic Formation of Dabigatran (B194492) Acyl Glucuronides

The formation of dabigatran acyl glucuronides is an enzymatic process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and intestine. doi.orgfrontiersin.orgresearchgate.net This biotransformation results in the creation of the 1-O-acylglucuronide of dabigatran. doi.orgnih.gov

Several UGT isoforms have been identified as capable of catalyzing the glucuronidation of dabigatran. doi.orgpharmgkb.orgnih.gov In vitro studies using expressed human UGT isoforms have demonstrated that UGT1A9, UGT2B7, and UGT2B15 are all involved in this metabolic pathway. doi.orgnih.govpharmgkb.org

Based on a comparison of in vitro intrinsic clearances, UGT2B15 is considered the major contributor to the glucuronidation of dabigatran. doi.orgnih.govsemanticscholar.org The significant role of UGT2B15 is further supported by studies on genetic polymorphisms, which show that variations in the UGT2B15 gene can lead to differences in the formation of dabigatran acylglucuronide. frontiersin.org The involvement of multiple UGT enzymes suggests a low risk of drug-drug interactions affecting dabigatran's glucuronidation. doi.orgnih.gov

UGT Isoforms Involved in Dabigatran Glucuronidation
UGT IsoformRole in Dabigatran Glucuronidation
UGT2B15Major contributor to the formation of dabigatran acyl glucuronide. doi.orgnih.govfrontiersin.orgcaymanchem.com
UGT1A9Contributes to the glucuronidation of dabigatran. doi.orgnih.govnih.gov
UGT2B7Contributes to the glucuronidation of dabigatran. doi.orgnih.govnih.gov

The glucuronidation of dabigatran has been demonstrated in both human hepatic (liver) and intestinal microsomal systems. doi.orgnih.gov Kinetic studies in these in vitro systems have determined the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum. These values indicate that the UGT enzymes involved have a moderate affinity for dabigatran. doi.org

In Vitro Glucuronidation Kinetics of Dabigatran
Microsomal SystemKm Value (μM)
Human Hepatic Microsomes180 to 255 doi.orgnih.gov
Human Intestinal Microsomes411 to 759 doi.orgnih.gov

Isomeric Acyl Glucuronide Formation and Interconversion

Acyl glucuronides are known to be chemically reactive and unstable in aqueous solutions. doi.orgnih.gov The initially formed dabigatran 1-O-acylglucuronide is subject to non-enzymatic transformations, leading to the formation of other isomers and hydrolysis back to the parent compound. doi.orgnih.gov

The dabigatran 1-O-acylglucuronide undergoes non-enzymatic intramolecular acyl migration in aqueous solutions. doi.orgnih.gov This process involves the movement of the dabigatran acyl group from the C-1 position of the glucuronic acid moiety to other positions on the sugar ring. doi.org This migration results in the formation of three other isomeric acylglucuronides: the 2-O-, 3-O-, and 4-O-acylglucuronides. doi.orgnih.govpharmaffiliates.com Nuclear Magnetic Resonance (NMR) analysis has confirmed the structures of these four isomers, which exist as both α and β anomers. doi.orgnih.gov These rearrangement reactions are reversible, with the exception of the reformation of the β-1-O-acylglucuronide, likely due to a higher energy barrier. doi.org

In addition to acyl migration, dabigatran acyl glucuronides are susceptible to chemical hydrolysis, which cleaves the ester bond and reverts the metabolite back to the aglycone, dabigatran. doi.org The stability of the primary metabolite, dabigatran 1-O-acylglucuronide, has been assessed in aqueous buffer at physiological pH and temperature. The compound demonstrates significant lability, with an apparent half-life of approximately 1 hour at 37°C and a pH of 7.4. doi.orgnih.govsemanticscholar.org This instability and rearrangement are characteristic of acyl glucuronide metabolites. nih.gov

Further Metabolic Fates and Potential for Biotransformation of Dabigatran Acyl Glucuronides

While glucuronidation is a major metabolic pathway for dabigatran, the resulting acyl glucuronide isomers are not metabolically inert. researchgate.net Research has identified further biotransformation products. In vivo studies have led to the identification of condensation products formed between the isomeric dabigatran acylglucuronides and urea. researchgate.net The site of this condensation is tentatively proposed to be the carboxylic acid group of the glucuronide moiety. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Dabigatran Acyl β D Glucuronide D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method Development

The combination of liquid chromatography with tandem mass spectrometry has become the gold standard for the quantification of drugs and their metabolites in biological fluids, offering high sensitivity and selectivity. nih.gov The development of robust LC-MS/MS and UPLC-MS/MS methods for Dabigatran (B194492) Acyl-β-D-Glucuronide-d3 is a multi-faceted process, encompassing sample preparation, and optimization of chromatographic and mass spectrometric parameters.

Optimization of Sample Preparation Techniques

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix, removing proteins and other interfering substances that could compromise the analytical results.

Protein Precipitation (PPT): This is a widely used technique for its simplicity and effectiveness. It involves the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. researchgate.netelsevierpure.comeuropa.eu This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and its internal standard, can be directly injected into the LC-MS/MS system or subjected to further clean-up. For the analysis of dabigatran and its glucuronide metabolites, acidification of the plasma sample with formic acid or the use of an acidified collection tube is a critical step prior to protein precipitation. This is to inhibit the ex-vivo back-conversion of the acyl glucuronide metabolite to the parent drug, dabigatran, ensuring the accurate quantification of the metabolite. bioanalysis-zone.com

Solid-Phase Extraction (SPE): SPE offers a more targeted approach to sample clean-up, often resulting in cleaner extracts compared to PPT. This technique utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. For compounds like dabigatran and its glucuronides, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The choice between PPT and SPE depends on the required sensitivity and the complexity of the matrix. While PPT is faster, SPE can provide lower limits of quantification by reducing matrix effects.

Development of Multiple Reaction Monitoring (MRM) Transitions and Electrospray Ionization (ESI) Parameters

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis.

Electrospray Ionization (ESI): For dabigatran and its metabolites, positive electrospray ionization (ESI+) is the preferred method as it efficiently generates protonated molecular ions [M+H]⁺. researchgate.netelsevierpure.comeuropa.eu Optimization of ESI parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases) is crucial for maximizing the signal intensity of the analyte.

Multiple Reaction Monitoring (MRM) Transitions: In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise.

For Dabigatran Acyl-β-D-Glucuronide, a known MRM transition is m/z 648.382 → 289.100. researchgate.net The precursor ion (m/z 648.382) corresponds to the protonated molecule, and the product ion (m/z 289.100) is a stable fragment characteristic of the dabigatran core structure.

For the deuterated internal standard, Dabigatran Acyl-β-D-Glucuronide-d3 , the precursor ion will have a mass-to-charge ratio shifted by +3 due to the three deuterium (B1214612) atoms. The fragmentation pattern is expected to be identical to the non-labeled compound. Therefore, the inferred MRM transition would be:

Precursor Ion: m/z 651.4

Product Ion: m/z 289.1

The optimization of collision energy is essential to achieve the most abundant and stable fragmentation for this transition, thereby maximizing the sensitivity of the assay.

Table 1: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dabigatran Acyl-β-D-Glucuronide648.4289.1ESI+
This compound 651.4 289.1 ESI+

Validation Parameters for Quantitative Assays

A bioanalytical method must be rigorously validated to ensure its reliability, in accordance with guidelines from regulatory bodies such as the FDA. substack.com When using this compound as an internal standard, the following parameters are assessed:

Precision and Accuracy: These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The precision is expressed as the coefficient of variation (%CV), which should typically be ≤15% (≤20% at the LLOQ). Accuracy is the closeness of the measured concentration to the true value, expressed as a percentage, and should be within ±15% (±20% at the LLOQ). researchgate.netelsevierpure.com

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is evaluated. This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process is assessed by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at frozen temperatures. europa.eu

Table 2: Representative Validation Data for a Dabigatran Acylglucuronide Assay

Validation ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Intra-day Precision (%CV) < 5%< 3%< 4%
Inter-day Precision (%CV) < 6%< 4%< 5%
Intra-day Accuracy (%) 98 - 10599 - 10398 - 104
Inter-day Accuracy (%) 97 - 10698 - 10497 - 105
Recovery (%) > 90%> 90%> 90%
Stability (Freeze-Thaw, 3 cycles) Within ±10% of nominalWithin ±10% of nominalWithin ±10% of nominal

Note: This table presents typical data based on published literature for dabigatran and its metabolites and serves as an illustrative example. researchgate.netelsevierpure.com

Role of this compound as a Stable Isotope Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard is the most effective way to ensure the robustness and reliability of a quantitative LC-MS/MS assay. nih.gov

Addressing Matrix Effects and Ion Suppression in Complex Biological Matrices

Matrix effects, particularly ion suppression or enhancement, are a significant challenge in bioanalysis. These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the ESI source, leading to inaccurate quantification.

Because this compound is chemically identical to the analyte of interest (Dabigatran Acyl-β-D-Glucuronide), it co-elutes from the liquid chromatography column and experiences the same matrix effects. isolife.nl By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively canceled out, leading to a more accurate and precise measurement. nih.gov The use of a deuterated metabolite as an internal standard is particularly advantageous for quantifying the metabolite itself, as it more closely mimics its chromatographic behavior and ionization characteristics than a deuterated parent drug would.

Calibration Curve Establishment and Quantitative Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in a series of calibration standards. These standards are prepared by spiking known amounts of the analyte into a blank biological matrix.

The use of this compound as an internal standard ensures the linearity of the calibration curve over a wide dynamic range. A linear regression model with a weighting factor (commonly 1/x or 1/x²) is typically applied to the calibration data. A correlation coefficient (r²) of >0.99 is generally required to demonstrate good linearity. researchgate.net

Chromatographic Resolution and Separation of Acyl Glucuronide Isomers

The analysis of dabigatran acyl-β-D-glucuronide is complicated by the phenomenon of acyl migration. Glucuronidation of the carboxylic acid moiety of dabigatran leads to the formation of the pharmacologically active 1-O-acylglucuronide. researchgate.netnih.gov However, this metabolite is unstable under physiological conditions (pH 7.4, 37°C) and can undergo non-enzymatic intramolecular rearrangement. researchgate.netnih.gov This process, known as acyl migration, involves the transfer of the dabigatran acyl group from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions. researchgate.netcurrentseparations.com This results in the formation of three additional positional isomers: the 2-O-, 3-O-, and 4-O-acylglucuronides. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the separation and quantification of dabigatran and its acyl glucuronide isomers. nih.govresearchgate.net Various high-performance liquid chromatography (HPLC) methods have been developed to achieve this separation, typically employing reverse-phase columns and gradient elution. bioanalysis-zone.comotago.ac.nz The use of gradient elution is often necessary to ensure sufficient separation between dabigatran, its primary 1-O-acylglucuronide metabolite, and the subsequent isomeric forms. currentseparations.combioanalysis-zone.com

Developing a standardized analytical method requires careful optimization of chromatographic conditions, including the column type, mobile phase composition, and gradient profile, as the molecular structures of the isomers are very similar. currentseparations.com For instance, successful separation has been achieved using C18 silica-based columns with mobile phases consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov The pH of the mobile phase is also a critical parameter to control the ionization state of the analytes and improve separation.

The following table summarizes key parameters from published methodologies for the chromatographic separation of dabigatran acyl glucuronide isomers.

Table 1: Chromatographic Conditions for Separation of Dabigatran Acyl Glucuronide Isomers

Analytical ColumnMobile Phase AMobile Phase BElution ModeKey FindingsReference
Not specifiedAcidified Ammonium FormateAcetonitrileGradientEnsured separation of dabigatran from its acylglucuronides for quantification. bioanalysis-zone.comotago.ac.nz
Silica-based C18Not specifiedNot specifiedNot specifiedSimultaneous quantification of dabigatran etexilate, dabigatran, and dabigatran acylglucuronide. nih.gov
Not specified0.05 M Aqueous Ammonium Acetate (pH 4.8)MethanolGradientUsed to separate four isomers isolated from monkey urine. researchgate.net
Hypersil BDS C18 (125 x 4 mm)Acetonitrile/10 mM Ammonium Acetate (70:30, v/v) + 0.5% Acetic AcidAcetonitrile/10 mM Ammonium Acetate (4:96, v/v)GradientGeneral method for separating various drug acyl glucuronide isomers from the aglycone. currentseparations.com
Phenomenex Luna C18 (150 x 3 mm)0.075% Formic Acid in 70:30 (v/v) Acetonitrile/WaterNot applicableIsocraticSeparated a drug candidate and its acyl glucuronide from seven positional isomers. nih.gov

Preclinical Pharmacological and Biochemical Investigations of Dabigatran Acyl Glucuronides

In Vitro Assessment of Biological Activity and Mechanistic Interactions

The biological activity of dabigatran (B194492) acyl glucuronides has been evaluated through in vitro plasma-based assays and computational methods to understand their interaction with the primary pharmacological target, thrombin.

There are conflicting reports regarding the anticoagulant potency of dabigatran acyl glucuronide (DABG) compared to its parent compound, dabigatran (DAB). Some research indicates that the 1-O-acylglucuronide and its isomeric rearrangement products exhibit equipotent prolongation of the activated partial thromboplastin (B12709170) time (aPTT) when compared with dabigatran. nih.gov One study noted that a concentration of 0.46 µM of dabigatran acyl-β-D-glucuronide was effective in increasing aPTT in isolated human platelet-poor plasma. caymanchem.combiocat.com Specifically, the concentrations required to double the aPTT were reported to be very similar, at 0.45 μM for dabigatran and 0.46 μM for its acyl glucuronide metabolite. nih.gov

Conversely, other studies have concluded that dabigatran acylglucuronide has a weaker anticoagulant effect than dabigatran. nih.govresearchgate.net These studies demonstrated that DABG exhibited weaker inhibitory effects on thrombin generation in a dose-dependent manner and had weaker effects on prothrombin time (PT), aPTT, and thrombin time (TT). nih.govresearchgate.net One investigation calculated the concentration needed to double the aPTT and found DABG to be less potent (0.64 μM) than DAB (0.38 μM). nih.gov Furthermore, when assessing the inhibition of thrombin generation, the IC50 values (the concentration causing 50% inhibition) for DABG were consistently higher than for DAB, indicating lower potency. nih.govnih.govresearchgate.net

Table 1: Comparative In Vitro Anticoagulant Activity of Dabigatran vs. Dabigatran Acylglucuronide This table presents data from studies comparing the anticoagulant effects of dabigatran (DAB) and its acyl glucuronide metabolite (DABG) on various coagulation parameters.

ParameterDabigatran (DAB)Dabigatran Acylglucuronide (DABG)Potency ComparisonSource
IC50 for Thrombin Generation (AUC)134.1 ng/mL281.9 ng/mLDABG is weaker nih.gov
IC50 for Thrombin Generation (Cmax)185.9 ng/mL (0.394 µM)470.3 ng/mL (0.726 µM)DABG is 84% weaker nih.gov
Concentration for Doubling aPTT0.45 µM0.46 µMEquipotent nih.govnih.gov
Concentration for Doubling aPTT0.38 µM0.64 µMDABG is 40% weaker nih.gov

To elucidate the mechanistic basis for the observed anticoagulant activity, computational modeling and in silico docking simulations have been employed. These studies explore the binding affinity and interaction between dabigatran, its acyl glucuronide metabolite, and the active site of thrombin. nih.govnih.gov

Molecular docking results show that both dabigatran and its acyl glucuronide metabolite bind to the same pocket site on the thrombin molecule, as identified from X-ray crystallography. nih.gov The core benzimidazole (B57391) ring and guanidinium (B1211019) motifs, which are crucial for binding, share a similar binding mode for both compounds. nih.gov However, a key difference was observed in the conformation of the pyridine (B92270) ring, which was flipped in the case of dabigatran acylglucuronide. This conformational change is attributed to the steric and electronic influence of the bulky, hydrophilic acyl-glucuronide moiety, which prefers to reside in the solvent-exposed region. nih.gov

This subtle difference in binding conformation is reflected in the calculated binding affinities. In silico analysis predicted a binding energy of -9.7 kcal/mol for dabigatran, corresponding to a dissociation constant (Kd) of 76.8 nM. For dabigatran acylglucuronide, the predicted binding energy was slightly less favorable at -9.5 kcal/mol, corresponding to a Kd of 107.8 nM. nih.gov This suggests that dabigatran has a modestly higher binding affinity for thrombin than its glucuronidated metabolite, which aligns with experimental findings that show a weaker anticoagulant effect for the metabolite. nih.govnih.gov

Biochemical Reactivity with Macromolecules

Acyl glucuronides as a chemical class are known for their reactivity, which stems from the electrophilic nature of the ester carbonyl carbon. This can lead to interactions with biological macromolecules, a phenomenon that has been investigated for dabigatran's metabolites.

Acyl glucuronides are reactive metabolites that can covalently bind to endogenous proteins, which may lead to the dysfunction of the target protein. nih.govmdpi.com This reactivity is due to intramolecular acyl migration, where the acyl group moves from the 1-O position to the 2-O, 3-O, and 4-O positions of the glucuronic acid moiety. nih.govresearchgate.net This process can expose the molecule to nucleophilic attack from amino acid residues on proteins, resulting in the formation of a stable covalent bond, or adduct. nih.govmdpi.com

In the case of dabigatran, the 1-O-acylglucuronide is known to be unstable under physiological conditions (pH 7.4, 37°C), undergoing this non-enzymatic acyl migration with an apparent half-life of approximately one hour. nih.govresearchgate.net This inherent instability suggests a potential for covalent adduct formation. While direct studies quantifying covalent binding of dabigatran acylglucuronide to proteins like albumin or the UGT enzymes that produce it are not widely published, the principle has been well-established for other drugs that form acyl glucuronides, such as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com For NSAIDs, a correlation has been observed where more labile acyl glucuronides tend to form a higher degree of irreversible adducts with proteins. nih.gov

The reactivity of dabigatran acylglucuronide has several implications for its role in biochemical pathways. Firstly, the acyl migration is a significant metabolic pathway in itself, resulting in a mixture of four pharmacologically active isomers in plasma. nih.govnih.gov The interconversion between these isomers means that the body is exposed to a dynamic mixture of active metabolites, not just the parent drug.

Secondly, the potential for covalent binding to proteins, including the enzymes responsible for their formation (UGT1A9, UGT2B7, and UGT2B15), could theoretically lead to enzyme inactivation or the formation of neoantigens, which could trigger an immune response. nih.govnih.govmdpi.com While this has been a concern for other drugs, the clinical significance for dabigatran remains an area for further investigation. The fact that the glucuronide metabolites retain anticoagulant activity complicates the interpretation, as their effects are intertwined with those of the parent compound. nih.govnih.govnih.gov Understanding this reactivity is crucial for a complete picture of dabigatran's disposition and action in the body.

Research Applications and Future Directions for Dabigatran Acyl β D Glucuronide D3

Utility in Drug Discovery and Development Research

Dabigatran (B194492) Acyl-β-D-Glucuronide-d3 is a deuterium-labeled form of Dabigatran Acyl-β-D-Glucuronide. medchemexpress.commedchemexpress.eumedchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) into drug molecules is a critical technique in pharmaceutical research. musechem.com This labeling provides a powerful tool for quantitative analysis during the drug development process. medchemexpress.com Deuteration, in particular, has garnered attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com

Metabolite Identification and Characterization in Preclinical Drug Metabolism Studies

In preclinical drug metabolism studies, stable isotope-labeled compounds like Dabigatran Acyl-β-D-Glucuronide-d3 serve as invaluable tracers. They are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding the fate of a drug in a biological system. musechem.comchemicalsknowledgehub.com The use of labeled compounds allows researchers to distinguish between the administered drug and its metabolites with high precision, facilitating the identification and structural elucidation of metabolic products. chemicalsknowledgehub.com This is particularly important for acyl glucuronides, which are known to be reactive metabolites. nih.gov

The deuterium label in this compound provides a distinct mass shift that is easily detectable by mass spectrometry. chemicalsknowledgehub.com This allows for the sensitive and specific tracking of this particular metabolite amidst a complex biological matrix, aiding in the comprehensive characterization of the metabolic pathways of dabigatran.

Application in Bioanalytical Method Validation for Novel Chemical Entities

The development of robust and reliable bioanalytical methods is a cornerstone of drug development. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound is ideally suited for this role in the quantification of its non-labeled counterpart in various biological samples.

By adding a known concentration of the deuterated standard to a sample, any variability in sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification of the analyte. The use of a stable isotope-labeled version of the analyte itself is preferred as it most closely mimics the behavior of the analyte during extraction and ionization, a principle that enhances the accuracy of analytical techniques like NMR spectroscopy and mass spectrometry. adesisinc.com

Table 1: Applications of this compound in Drug Research

Application AreaSpecific UseKey Benefit
Drug Metabolism Metabolite IdentificationPrecise tracking and characterization of the acyl glucuronide metabolite.
Pharmacokinetics ADME StudiesQuantitative analysis of absorption, distribution, metabolism, and excretion. musechem.comchemicalsknowledgehub.com
Bioanalysis Internal StandardAccurate quantification of Dabigatran Acyl-β-D-Glucuronide in biological matrices.

Advancements in Stable Isotope Labeling Techniques for Pharmaceutical Research

The field of stable isotope labeling is continually evolving, driven by the need for more efficient and precise methods in pharmaceutical research. musechem.comnih.gov Recent advancements have focused on late-stage functionalization and hydrogen isotope exchange (HIE) methods, which allow for the introduction of isotopes into complex molecules at a later point in the synthetic sequence. musechem.com This reduces the time and cost associated with synthesizing labeled compounds. chemicalsknowledgehub.com

Innovations in areas like flow chemistry are also impacting stable isotope labeling by improving the safety, scalability, and efficiency of the synthesis of labeled compounds. adesisinc.com Furthermore, advances in high-resolution mass spectrometry have improved the ability to accurately determine isotopic enrichment, even in molecules containing multiple labels. chemicalsknowledgehub.com These technological advancements will continue to expand the utility of labeled compounds like this compound in drug discovery and development. acs.org

Future Perspectives in Acyl Glucuronide Metabolism and Reactivity Research

Acyl glucuronides are a significant class of drug metabolites, and their reactivity has been a subject of considerable interest and concern in the pharmaceutical industry. researchgate.netresearchgate.net These metabolites are known to be chemically reactive and have been implicated in adverse drug reactions. nih.govliverpool.ac.uk

Future research in this area will likely focus on several key aspects:

Improved Risk Assessment: Developing more predictive in vitro and in silico models to assess the risk of toxicity associated with acyl glucuronide formation for new drug candidates. researchgate.netnih.gov This includes a better understanding of the structure-reactivity relationships that govern their stability and potential for covalent binding to proteins. nih.gov

Understanding Biological Consequences: Elucidating the precise mechanisms by which reactive acyl glucuronides may lead to cellular toxicity or immune responses. nih.gov While it is known that they can form covalent adducts with proteins, the direct link to adverse outcomes in vivo requires further investigation. nih.govliverpool.ac.uk

Role of Transporters: Investigating the role of drug transporters in the disposition and potential toxicity of acyl glucuronides. The intracellular concentration of these reactive metabolites can be a critical factor in their potential to cause harm.

The use of stable isotope-labeled compounds, such as this compound, will continue to be crucial in these future studies. They will enable researchers to conduct sophisticated in vitro and in vivo experiments to trace the fate of these metabolites and understand their interactions with biological macromolecules, ultimately contributing to the development of safer medicines.

Q & A

Q. What is the enzymatic pathway responsible for the formation of Dabigatran Acyl-β-D-Glucuronide, and how does it influence coagulation assays?

Dabigatran Acyl-β-D-Glucuronide is an active metabolite of dabigatran, formed via glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . This metabolite retains anticoagulant activity, as demonstrated by its ability to increase activated partial thromboplastin time (aPTT) in human platelet-poor plasma at a concentration of 0.46 µM, comparable to the parent compound . Researchers should prioritize UGT2B15 activity assays (e.g., recombinant enzyme systems) and validate metabolic stability in hepatic models.

Q. How can Dabigatran Acyl-β-D-Glucuronide-d3 be utilized as an internal standard in quantitative LC-MS/MS analyses?

Stable isotope-labeled analogs like this compound are critical for minimizing matrix effects and improving quantification accuracy in biological samples. However, challenges arise due to differential extraction efficiencies and chromatographic retention compared to unlabeled metabolites. For example, deuterated analogs of similar glucuronides (e.g., mefenamic acyl-β-D-glucuronide-d3) show suboptimal retention in standard LC systems, necessitating method optimization (e.g., adjusted mobile phase gradients or column chemistry) . Researchers should validate internal standard performance across multiple matrix pools to ensure robustness.

Q. What are the key experimental considerations for isolating and characterizing acyl glucuronides in plasma?

Acyl glucuronides are chemically unstable, undergoing hydrolysis and intramolecular acyl migration under physiological conditions. Sample collection must include immediate acidification (pH 4–5) and storage at −80°C to prevent degradation . Analytical workflows should combine solid-phase extraction with LC-MS/MS, using deuterated standards (e.g., this compound) to correct for recovery losses. Parallel stability studies under varying pH and temperature are essential to confirm metabolite integrity .

Advanced Research Questions

Q. How do discrepancies in reported aPTT effects of Dabigatran Acyl-β-D-Glucuronide across studies inform experimental design?

While some studies report aPTT prolongation at 0.46 µM , others may observe variability due to differences in plasma matrix (e.g., platelet-poor vs. platelet-rich) or assay sensitivity. Researchers should standardize plasma preparation protocols and include dabigatran as a positive control to calibrate assay responsiveness. Additionally, evaluate metabolite-to-parent ratios in clinical samples to assess pharmacodynamic relevance .

Q. What strategies can resolve contradictions in the stability and bioactivity of acyl glucuronides in vivo vs. in vitro?

In vitro models often overestimate acyl glucuronide stability due to controlled conditions, whereas in vivo systems involve rapid protein binding and enzymatic degradation. To address this, employ tandem in vitro-in silico approaches:

  • In vitro : Simulate physiological conditions (37°C, pH 7.4) with human plasma to measure hydrolysis rates.
  • In silico : Use pharmacokinetic modeling to predict metabolite exposure and covalent adduct formation with plasma proteins (e.g., albumin) . Cross-validate findings with adduct-specific assays (e.g., immunoblotting for protein-bound metabolites) .

Q. How can researchers optimize chiral separation techniques for this compound and its isomers?

Acyl migration generates positional isomers (β-1-O-acyl, β-2-O-acyl, etc.), complicating chromatographic resolution. Advanced methods include:

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) or chiral stationary phases (e.g., cyclodextrin-based columns).
  • Detection : High-resolution mass spectrometry (HRMS) to differentiate isomers via exact mass and fragmentation patterns .
  • Isotope dilution : this compound improves quantification precision but requires isomer-specific calibration curves .

Q. What mechanistic insights can be drawn from the differential effects of dabigatran metabolites on coagulation vs. off-target pathways?

While Dabigatran Acyl-β-D-Glucuronide primarily targets thrombin, its structural similarity to other acyl glucuronides (e.g., bezafibrate glucuronide) raises questions about interactions with nuclear receptors (e.g., PPARα) or inflammatory pathways. Investigate using:

  • Transcriptomics : RNA-seq of hepatocytes treated with metabolite vs. parent drug.
  • Protein binding assays : Surface plasmon resonance (SPR) to quantify affinity for non-coagulation targets .

Methodological Recommendations

  • Quantification : Use isotope dilution LC-HRMS with this compound for absolute quantification .
  • Stability testing : Include time-course studies at physiological pH and temperature to model in vivo degradation .
  • Enzymatic assays : Recombinant UGT2B15 + cofactors (UDPGA) to confirm metabolic formation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.